(2S)-3,3,4,4,4-pentafluorobutan-2-amine
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Overview
Description
(2S)-3,3,4,4,4-pentafluorobutan-2-amine is an organic compound characterized by the presence of five fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3,4,4,4-pentafluorobutan-2-amine typically involves the introduction of fluorine atoms into a butane backbone. One common method is the fluorination of butane derivatives using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride. The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination or degradation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3,4,4,4-pentafluorobutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into less fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction can produce less fluorinated amines.
Scientific Research Applications
(2S)-3,3,4,4,4-pentafluorobutan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased resistance to degradation.
Mechanism of Action
The mechanism by which (2S)-3,3,4,4,4-pentafluorobutan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-3,3,4,4,4-pentafluorobutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
(2S)-3,3,4,4,4-pentafluorobutan-2-thiol: Contains a thiol group instead of an amine.
(2S)-3,3,4,4,4-pentafluorobutan-2-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its high fluorine content, which imparts distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and enhanced binding interactions with biological targets.
Properties
Molecular Formula |
C4H6F5N |
---|---|
Molecular Weight |
163.09 g/mol |
IUPAC Name |
(2S)-3,3,4,4,4-pentafluorobutan-2-amine |
InChI |
InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3/t2-/m0/s1 |
InChI Key |
RUEFEAYJKJRHIH-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(C(F)(F)F)(F)F)N |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
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